5,5'-Di-tert-butyl-2,2'-bithiophene
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Overview
Description
5,5’-Di-tert-butyl-2,2’-bithiophene: is an organic compound belonging to the class of bithiophenes, which are derivatives of thiophene. Thiophene is a five-membered aromatic ring containing sulfur. The compound is characterized by the presence of two thiophene rings connected by a single bond, with tert-butyl groups attached at the 5 and 5’ positions. This structural modification imparts unique properties to the compound, making it of interest in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,5’-Di-tert-butyl-2,2’-bithiophene typically involves the coupling of 3,4-di-tert-butylthiophene with 2-bromo-3,4-di-tert-butylthiophene. The reaction is catalyzed by palladium (Pd) complexes, such as Pd(PPh3)4, in the presence of a base like potassium carbonate (K2CO3) in a solvent like tetrahydrofuran (THF). The reaction is carried out under reflux conditions for several hours to yield the desired product .
Industrial Production Methods: While specific industrial production methods for 5,5’-Di-tert-butyl-2,2’-bithiophene are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and ensuring the purity of reagents to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 5,5’-Di-tert-butyl-2,2’-bithiophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can convert the compound to its corresponding dihydro derivatives using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Oxidation: H2O2, m-CPBA, acetic acid (CH3COOH), room temperature.
Reduction: LiAlH4, ether, reflux.
Substitution: Br2, HNO3, sulfuric acid (H2SO4), room temperature to reflux.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Dihydro derivatives.
Substitution: Brominated or nitrated derivatives.
Scientific Research Applications
Chemistry: 5,5’-Di-tert-butyl-2,2’-bithiophene is used as a building block in the synthesis of conjugated polymers and organic semiconductors. These materials are essential in the development of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .
Biology and Medicine: The compound’s derivatives have shown potential in biological applications, including as antimicrobial agents and in drug delivery systems. The unique structural features of the compound allow for the design of molecules with specific biological activities .
Industry: In the industrial sector, 5,5’-Di-tert-butyl-2,2’-bithiophene is used in the production of specialty chemicals and materials. Its stability and electronic properties make it suitable for use in coatings, adhesives, and other advanced materials .
Mechanism of Action
The mechanism of action of 5,5’-Di-tert-butyl-2,2’-bithiophene is primarily related to its electronic properties. The compound can interact with various molecular targets through π-π interactions, hydrogen bonding, and van der Waals forces. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to specific biological effects .
Molecular Targets and Pathways:
Enzymes: The compound can inhibit or activate enzymes by binding to their active sites or allosteric sites.
Receptors: It can modulate receptor activity by acting as an agonist or antagonist.
Comparison with Similar Compounds
3,4,3’,4’-Tetra-tert-butyl-2,2’-bithiophene: Similar structure but with additional tert-butyl groups, leading to different electronic and steric properties.
2,5-Bis(5-tert-butyl-2-benzoxazolyl)thiophene: Contains benzoxazole groups, used as an optical brightener.
2,5-Di-tert-butylhydroquinone: A phenolic compound with antioxidant properties.
Uniqueness: 5,5’-Di-tert-butyl-2,2’-bithiophene is unique due to its specific substitution pattern, which imparts distinct electronic properties and stability. This makes it particularly valuable in applications requiring high-performance materials with specific electronic characteristics .
Properties
Molecular Formula |
C16H22S2 |
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Molecular Weight |
278.5 g/mol |
IUPAC Name |
2-tert-butyl-5-(5-tert-butylthiophen-2-yl)thiophene |
InChI |
InChI=1S/C16H22S2/c1-15(2,3)13-9-7-11(17-13)12-8-10-14(18-12)16(4,5)6/h7-10H,1-6H3 |
InChI Key |
YKCVIEVEPURAPU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(S1)C2=CC=C(S2)C(C)(C)C |
Origin of Product |
United States |
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